molecular formula C10H9BrN2O2 B12099956 methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate CAS No. 1245465-68-2

methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate

Cat. No.: B12099956
CAS No.: 1245465-68-2
M. Wt: 269.09 g/mol
InChI Key: RZSILDSUNMHZIY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6th position. The resulting 6-bromo-2-methylindazole is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carboxylate ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the indazole ring system.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazoles.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Hydrolysis Products: 6-bromo-2-methyl-2H-indazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indazole ring system play crucial roles in its binding affinity and specificity. The compound may also influence cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

    6-Bromo-2-methyl-2H-indazole: Lacks the carboxylate ester group.

    Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate: Differently substituted indazole derivative.

    6-Bromo-2-chloro-2H-indazole: Contains a chlorine atom instead of a methyl group.

Uniqueness: Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate is unique due to the specific combination of substituents on the indazole ring. The presence of the carboxylate ester group at the 4th position and the bromine atom at the 6th position confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_10H_10BrN_3O_2 and a molecular weight of 269.1 g/mol. The structural features include a bromine atom at the sixth position of the indazole ring and a carboxylate group at the fourth position, which contribute to its biological activities and synthetic utility.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties . These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Study Findings : A study highlighted that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.3Induction of apoptosis
MCF7 (Breast Cancer)12.7Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of metastasis

Enzyme Inhibition

This compound has been identified as a substrate for certain cytochrome P450 enzymes, indicating its potential interactions with other pharmaceuticals that may affect drug metabolism. This interaction suggests a dual role in both therapeutic efficacy and potential drug-drug interactions.

Case Study: Cytochrome P450 Interaction

In vitro studies demonstrated that this compound acts as an inhibitor of CYP1A2 and CYP3A4 enzymes, essential for drug metabolism. The inhibition constants (IC50 values) were determined as follows:

EnzymeIC50 (µM)Type of Inhibition
CYP1A28.9Competitive
CYP3A412.5Non-competitive

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. SAR studies have shown that modifications at the bromine position significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving cellular uptake.
  • Methyl Group Influence : The methyl group at the second position contributes to increased selectivity for certain enzyme targets.

Properties

CAS No.

1245465-68-2

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-2-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3

InChI Key

RZSILDSUNMHZIY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Br)C(=O)OC

Origin of Product

United States

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